molecular formula C20H21ClN4O B1210556 1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol

1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol

Cat. No. B1210556
M. Wt: 368.9 g/mol
InChI Key: DXXJMHKBQYKSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-34623 is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives are prepared via [3+2] cycloaddition, a key process in organic synthesis, highlighting the compound's role in the formation of complex organic structures (Rahmouni et al., 2014).

Biomedical Applications

  • This compound has been studied for its potential in creating pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and thieno[2,3-b]pyridine derivatives, used in various pharmacological applications. These include the exploration of antimicrobial and antiinflammatory properties (Abdelhamid & Gomha, 2013).

Chemotherapeutic Research

  • There's research on the synthesis of pyrazolo[1,5-a]pyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The research includes synthesizing a series of compounds and testing them for cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).

Molecular Modelling and Drug Design

  • Studies involve molecular modeling to understand the structural and electronic properties of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, which are critical in the design of anticonvulsant drugs. This highlights its role in the development of neuroactive drugs (Georges et al., 1989).

Antimicrobial and Antifungal Research

  • It's used in the synthesis of novel compounds with antimicrobial and antifungal properties. These compounds are tested against various bacterial and fungal strains to assess their efficacy, which is vital in developing new antibiotics and antifungals (Abdel-Gawad et al., 2003).

properties

Product Name

1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol

Molecular Formula

C20H21ClN4O

Molecular Weight

368.9 g/mol

IUPAC Name

1-[11-(3-chlorophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]piperidin-3-ol

InChI

InChI=1S/C20H21ClN4O/c21-14-5-1-4-13(10-14)18-11-19-22-17-8-2-7-16(17)20(25(19)23-18)24-9-3-6-15(26)12-24/h1,4-5,10-11,15,26H,2-3,6-9,12H2

InChI Key

DXXJMHKBQYKSBP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=C3CCCC3=NC4=CC(=NN42)C5=CC(=CC=C5)Cl)O

Canonical SMILES

C1CC(CN(C1)C2=C3CCCC3=NC4=CC(=NN42)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol
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1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol
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1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol
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1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol
Reactant of Route 6
1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol

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